![molecular formula C9H18N2O B1468944 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1341409-62-8](/img/structure/B1468944.png)
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
“1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one” is a chemical compound . The compound is also known as “1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one” include a predicted boiling point of 241.0±33.0 °C, a predicted density of 1.131±0.06 g/cm3, and a predicted pKa of 6.33±0.20 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Heterocyclic Chemistry
In heterocyclic chemistry, ACP-105’s azetidine ring makes it a valuable scaffold for synthesizing new compounds with potential biological activities . Applications include:
Synthetic Route Development
The compound’s synthesis involves multi-step reactions that can be optimized for industrial-scale production . Applications in this field include:
Material Science
The structural properties of ACP-105 could be explored for material science applications, particularly in the development of polymers with unique properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUHQXHZFQVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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